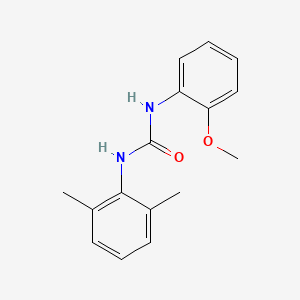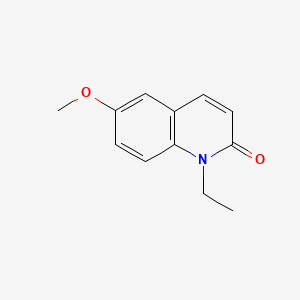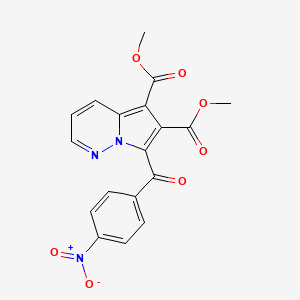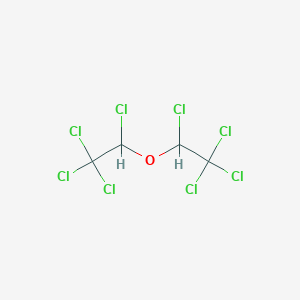
2,5,3',6'-Tetramethyl-(2.2)paracyclophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,3’,6’-Tetramethyl-(2.2)paracyclophane: is a derivative of the [2.2]paracyclophane family, characterized by its unique structure consisting of two benzene rings connected by ethylene bridges. This compound is known for its intriguing structural and electronic properties, which make it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane typically involves the gas-phase pyrolysis of para-xylene under low pressure. This method was first reported by Brown and Farthing in 1949 . The reaction conditions include high temperatures and low pressures to facilitate the formation of the cyclophane structure.
Industrial Production Methods: While specific industrial production methods for 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution:
Oxidation and Reduction: These reactions modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and acetic anhydride under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives of 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,5,3’,6’-Tetramethyl-(2.2)paracyclophane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane involves its ability to interact with various molecular targets through π-π interactions and cation-π interactions. These interactions facilitate the binding of the compound to specific sites on target molecules, influencing their activity and function . The pathways involved include the modulation of electronic properties and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
[2.2]Paracyclophane: The parent compound, known for its unique structural properties and applications in materials science.
4,7,12,15-Tetrachloro-[2.2]paracyclophane: A derivative with enhanced reactivity due to the presence of chlorine atoms.
[2.2]Paracyclophane-Bis(triazole): A compound with applications in photochemical studies and material science.
Uniqueness: 2,5,3’,6’-Tetramethyl-(2.2)paracyclophane stands out due to its specific methyl substitutions, which enhance its stability and reactivity compared to other derivatives. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
35233-72-8 |
|---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5,11,13,15-tetramethyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C20H24/c1-13-9-18-7-8-20-12-15(3)19(11-16(20)4)6-5-17(13)10-14(18)2/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
JTMLLDPOLFRPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1CCC3=C(C=C(CC2)C(=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)









![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)
